7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 442531-33-1
Cat. No.: VC1983251
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442531-33-1 |
|---|---|
| Molecular Formula | C9H6BrClN2O |
| Molecular Weight | 273.51 g/mol |
| IUPAC Name | 7-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2 |
| Standard InChI Key | HKULCEKJGGNDSO-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1Br)CCl |
| Canonical SMILES | C1=CC2=NC(=CC(=O)N2C=C1Br)CCl |
Introduction
| Structural Parameter | Information |
|---|---|
| Chemical Formula | C₉H₆BrClN₂O |
| Molecular Weight | 273.51 g/mol |
| SMILES Notation | C1=CC2=NC(=CC(=O)N2C=C1Br)CCl |
| InChI | InChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2 |
| InChIKey | HKULCEKJGGNDSO-UHFFFAOYSA-N |
The structure consists of a pyridine ring fused with a pyrimidine ring, forming the pyrido[1,2-a]pyrimidin-4-one skeleton, with the bromine atom positioned at carbon-7 and the chloromethyl group at carbon-2 .
Physical and Chemical Properties
The physical and chemical properties of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are essential for understanding its behavior in various chemical reactions and pharmaceutical formulations.
Physical Properties
The compound exists as a beige solid under standard conditions with the following physical characteristics:
| Property | Value | Source |
|---|---|---|
| Physical State | Beige solid | |
| Melting Point | 175°C | |
| Boiling Point | 322.8 ± 52.0°C (Predicted) | |
| Density | 1.76 g/cm³ | |
| Storage Temperature | 2-8°C (recommended) |
Chemical Properties
The chemical properties of this compound are characterized by:
| Property | Value | Source |
|---|---|---|
| pKa | 0.69 ± 0.70 (Predicted) | |
| Solubility | Soluble in isopropanol (for recrystallization) | |
| Reactivity | Susceptible to electrophilic aromatic substitution (e.g., nitration) |
The compound's relatively low predicted pKa value indicates its potential acidic nature, which could influence its interactions with biological systems and its behavior in chemical reactions .
Synthesis Methods
The synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been well-documented in scientific literature, with established procedures yielding high purity material.
Standard Synthetic Route
The most common synthetic pathway involves the condensation of 2-Amino-5-bromopyridine with ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) . This reaction proceeds through the following key steps:
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Reaction of 2-Amino-5-bromopyridine with ethyl 4-chloroacetoacetate
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Cyclization in polyphosphoric acid (PPA) at elevated temperature
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Formation of the pyrido[1,2-a]pyrimidin-4-one ring system
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Isolation and purification via filtration and recrystallization from isopropanol
The reaction conditions typically involve heating the reaction mixture to approximately 110°C for 0.5 hours . This synthetic approach yields the desired product with approximately 80% yield .
Reaction Scheme
The synthetic route can be represented by the following general reaction scheme:
2-Amino-5-bromopyridine + Ethyl 4-chloroacetoacetate → 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
This method follows Ferrarini's procedure for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, which has been adapted for various substituted derivatives in this class of compounds .
Spectroscopic Characterization
Comprehensive spectroscopic analysis has been conducted to confirm the structure of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, providing definitive characterization data.
¹H NMR Data
The proton NMR spectrum of the compound shows the following characteristic signals:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.50 | s | 2H | CH₂ (chloromethyl) |
| 6.66 | s | 1H | CH (C-3) |
| 7.50 | dd, J = 0.6 Hz and 9.4 Hz | 1H | CH (C-5) |
| 7.80 | dd, J = 2.0 Hz and 9.4 Hz | 1H | CH (C-6) |
| 9.15 | d, J = 2.0 Hz | 1H | CH (C-8) |
These data were recorded in standard conditions and confirm the expected proton environments in the molecule .
¹³C NMR Data
The carbon-13 NMR spectrum exhibits the following peaks:
| Chemical Shift (δ) | Assignment |
|---|---|
| 45.5 | C (chloromethyl) |
| 103.4 | C-3 |
| 111.0 | C-7 |
| 127.2 | C-5 |
| 127.5 | C-6 |
| 140.1 | C-8 |
| 149.6 | C-2 |
| 157.0 | C-9a |
| 162.4 | C-4 (carbonyl) |
These signals are consistent with the proposed structure, confirming the carbon framework of the compound .
Elemental Analysis
Elemental analysis provides further confirmation of the compound's identity and purity:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 39.52 | 39.93 |
| H | 2.21 | 2.22 |
| N | 10.24 | 10.49 |
The close agreement between calculated and found values validates the molecular formula C₉H₆BrClN₂O .
Reactivity Studies
The reactivity profile of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated in various chemical transformations, providing insight into its potential for derivatization.
Nitration Reaction
One of the well-documented reactions of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is its nitration to form 7-Bromo-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one. The procedure involves:
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Dissolving the compound in concentrated sulfuric acid (H₂SO₄)
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Adding 65% nitric acid (HNO₃) dropwise at 0°C
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Stirring the reaction mixture at room temperature for 1 hour
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Pouring the mixture into an ice-cold solution
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Filtering, drying, and recrystallizing from isopropanol
This reaction yields the nitrated product as a yellow solid with approximately 90% yield . The nitro group is introduced at the C-3 position, demonstrating the regioselectivity of the electrophilic aromatic substitution on this heterocyclic system.
Related Compounds and Structural Variations
The 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one structure serves as a valuable scaffold for creating various derivatives with modified substituents, potentially leading to compounds with diverse properties and biological activities.
Structural Analogues
Several structural analogues of the title compound have been reported in the literature:
These structural variations demonstrate the versatility of the pyrido[1,2-a]pyrimidin-4-one core and provide opportunities for structure-activity relationship studies.
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